P2Y2 Subtype Selectivity
2-ThioUTP demonstrates high selectivity for the P2Y2 receptor compared to its activity at the P2Y4 and P2Y6 receptors, a key differentiator from the endogenous agonist UTP.
| Evidence Dimension | Receptor selectivity (EC50 fold difference) |
|---|---|
| Target Compound Data | EC50 (P2Y2): 0.035 µM |
| Comparator Or Baseline | EC50 (P2Y4): 0.35 µM; EC50 (P2Y6): 1.5 µM |
| Quantified Difference | 10-fold more potent at P2Y2 vs. P2Y4; 43-fold more potent at P2Y2 vs. P2Y6 |
| Conditions | Human recombinant receptors expressed in 1321N1 astrocytoma cells; assessed via stimulation of phospholipase C or IP accumulation. |
Why This Matters
This selectivity allows for specific activation of P2Y2 without confounding contributions from P2Y4 or P2Y6, which is critical for target validation studies where UTP would activate multiple receptor subtypes.
